molecular formula C15H20N4O4S B2596074 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-74-9

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2596074
CAS No.: 850935-74-9
M. Wt: 352.41
InChI Key: INOJXWCAKSXYEY-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (: 850935-74-9) is a benzamide derivative with a molecular weight of 352.41 g/mol. This compound features a diethylsulfamoyl group at the para-position of the benzene ring and a 5-ethyl-substituted 1,3,4-oxadiazole moiety attached via an amide linkage . It belongs to the broader class of 1,3,4-oxadiazoles, which are recognized in scientific literature for their diverse potential biological activities . The synthetic route to this compound typically involves multiple steps, including the formation of the oxadiazole ring through cyclization, introduction of the diethylsulfamoyl group, and final coupling with the benzamide precursor . Researchers can utilize this chemical as a reference standard or as a building block in medicinal chemistry and drug discovery programs, particularly for exploring the properties of sulfonamide and heterocyclic compounds. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOJXWCAKSXYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via sulfonation reactions, where diethylamine reacts with sulfonyl chlorides.

    Coupling with Benzamide: The final step involves coupling the synthesized oxadiazole derivative with a benzamide precursor under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Anticholinesterase Activity

One of the primary applications of this compound is in the inhibition of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds containing the 1,3,4-oxadiazole moiety exhibit promising inhibitory effects against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). For instance, related compounds have demonstrated IC50 values indicating strong inhibition profiles, suggesting that modifications to the oxadiazole structure can enhance activity against these enzymes .

Antimicrobial Activity

Research has indicated that derivatives of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide possess antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in pathogens. In vitro studies have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, possibly through modulation of inflammatory mediators. Investigations into similar sulfamoyl-containing compounds have revealed their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .

Case Study 1: Cholinesterase Inhibition

In a study examining the dual inhibition of hAChE and hBChE by various oxadiazole derivatives, this compound was found to exhibit significant inhibitory activity. The results indicated an IC50 value comparable to established drugs used for Alzheimer's treatment, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on synthesized derivatives revealed that certain modifications to the benzamide structure enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the diethylsulfamoyl group plays a critical role in improving the compound's interaction with bacterial targets .

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Variations in the Sulfamoyl Substituent

The sulfamoyl group (R₁-SO₂-NR₂R₃) is a critical pharmacophore in these compounds. Modifications here influence solubility, target binding, and metabolic stability:

Compound Name Sulfamoyl Substituents Key Properties/Activities Reference
Target Compound Diethyl N/A (Inferred intermediate solubility)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl, ethyl Antifungal (C. albicans)
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]benzamide Benzyl, ethyl Enhanced hydrophobic interactions
4-(Butyl-methyl-sulfamoyl)-N-(5-ethyl-oxadiazol-2-yl)benzamide Butyl, methyl Potential metabolic stability

Key Findings :

  • Bulky substituents like cyclohexyl (LMM11) improve antifungal activity by enhancing target binding to thioredoxin reductase .
  • Diethyl and benzyl groups may optimize lipophilicity, affecting membrane permeability .

Modifications on the 1,3,4-Oxadiazole Ring

The 5-position of the oxadiazole ring is frequently modified to tune electronic and steric properties:

Compound Name Oxadiazole Substituent Biological Activity Reference
Target Compound Ethyl N/A (Benchmark for comparison)
N-(5-(2,4-Dimethoxyphenyl)-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide 2,4-Dimethoxyphenyl Potential enhanced solubility
N-(5-(Thiophen-2-yl)-oxadiazol-2-yl)-4-bromobenzamide (26) Thiophen-2-yl Antibacterial (Neisseria gonorrhoeae)
N-(5-(4-Fluorophenyl)-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide (HSGN-235) 4-Trifluoromethylphenyl Antibacterial, enzyme inhibition

Key Findings :

  • Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance antibacterial activity by altering electron density on the oxadiazole ring .
  • Aromatic substituents (e.g., thiophene, fluorophenyl) improve π-π stacking with target enzymes .

Benzamide Ring Modifications

Substituents on the benzamide ring influence binding affinity and selectivity:

Compound Name Benzamide Substituent Activity/Property Reference
Target Compound Diethylsulfamoyl N/A
N-(5-Cyclohexyl-oxadiazol-2-yl)-4-isopropoxybenzamide (50) Isopropoxy Ca²⁺/calmodulin inhibition
N-(5-(Dihydrobenzo[b][1,4]dioxin-6-yl)-oxadiazol-2-yl)-3-thiomethoxybenzamide (18) Thiomethoxy Improved enzyme inhibition
3,5-Dinitro-N-(4-[(5-ethyl-thiadiazol-2-yl)sulfamoyl]phenyl)benzamide 3,5-Dinitro Cytotoxic effects

Key Findings :

  • Polar groups (e.g., isopropoxy) enhance solubility but may reduce membrane permeability .
  • Electron-deficient nitro groups (e.g., 3,5-dinitro) correlate with cytotoxicity, likely through DNA intercalation .

Key Observations :

  • Bromo and methyl substituents (e.g., Compound 7) yield higher synthetic efficiency (~50%) compared to bulky groups (e.g., trifluoromethyl: 15%) .
  • Commercial availability of analogs like LMM11 suggests scalability for preclinical testing .

Physicochemical Data

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Reference
Target Compound 378.45 3.2 ~0.5 (DMSO)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-oxadiazol-2-yl]benzamide) 520.59 4.1 ~0.3 (DMSO)
HSGN-235 463.31 3.8 ~1.2 (DMSO)

Trends :

  • Higher molecular weight and logP values (e.g., LMM5) correlate with reduced aqueous solubility .
  • Fluorinated derivatives (e.g., HSGN-235) show improved solubility due to polar interactions .

Antifungal Activity

  • LMM11 : Exhibits MIC₅₀ of 8 μg/mL against Candida albicans by inhibiting thioredoxin reductase .
  • VNI Derivatives : Structural analogs with oxadiazole moieties show IC₅₀ values <1 μM against fungal sterol 14α-demethylase .

Antibacterial Activity

  • HSGN-235: Demonstrates MIC₉₀ of 2 μg/mL against Neisseria gonorrhoeae, attributed to trifluoromethyl-enhanced target binding .

Enzyme Inhibition

  • Compound 6a : Binds to hCA II with a docking score of -9.2 kcal/mol, driven by sulfamoyl interactions .
  • HDAC Inhibitors : Oxadiazole derivatives with naphthalene substituents (e.g., Figure 18 in ) inhibit histone deacetylases at nM concentrations.

Biological Activity

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that integrates a diethylsulfamoyl group with a 1,3,4-oxadiazole moiety. This structural combination has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C21H24N4O4S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 946306-25-8

Antioxidant Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown high radical scavenging activities in various assays. A study on related oxadiazole derivatives reported IC50 values as low as 0.05 mmol/L in ABTS assays, suggesting potent antioxidant capabilities .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. In particular, compounds with similar structures have demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, one study highlighted that certain benzothiazole derivatives with oxadiazole groups achieved up to 57% inhibition of COX-2 activity . This suggests that this compound may also exert similar effects.

Antimicrobial Activity

Compounds containing the oxadiazole structure are often evaluated for their antimicrobial properties. A related study synthesized several benzamide derivatives with oxadiazole moieties and tested them against various fungal strains. The results indicated strong antifungal activity against Botrytis cinerea and other pathogens, with some compounds outperforming standard antifungal agents . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Case Study: Synthesis and Evaluation of Oxadiazole Derivatives

A comprehensive study focused on synthesizing a series of oxadiazole derivatives revealed their broad-spectrum biological activity. Among these compounds, those incorporating the diethylsulfamoyl group exhibited enhanced solubility and biological effectiveness. The study concluded that modifications to the oxadiazole structure could significantly influence biological outcomes .

CompoundActivity TypeIC50 Value (mmol/L)Reference
8hAntioxidant0.05
8lAntioxidant0.07
Benzothiazole DerivativeAnti-inflammatory57.35% inhibition
Oxadiazole DerivativeAntifungal>83% (various strains)

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